Lipophilicity Reduction vs. Piperazine: Class‑Level logD₇.₄ Shift of –1.0 Log Unit
In a meta‑analysis of matched molecular pairs, replacing a piperazine ring with a 2,6‑diazaspiro[3.3]heptane core reduced the measured logD₇.₄ by up to –1.0 log unit. This shift was observed across multiple chemotypes and is attributed to increased basicity of the spirocyclic diamine [1].
| Evidence Dimension | logD₇.₄ (distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | logD₇.₄ lowered by up to –1.0 relative to matched piperazine pair |
| Comparator Or Baseline | Piperazine (logD₇.₄ of matched molecular pair; absolute values vary by chemotype) |
| Quantified Difference | ΔlogD₇.₄ = up to –1.0 |
| Conditions | Matched molecular pair analysis; measured logD₇.₄ by shake‑flask or chromatographic method; diverse medicinal chemistry datasets [1] |
Why This Matters
A –1.0 logD reduction can translate into improved solubility, lower plasma protein binding, and reduced off‑target toxicity risk, making the spiro core preferable to piperazine in lead optimisation [1].
- [1] S. L. Degorce et al., 'Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist', ACS Med. Chem. Lett., 2019, 10, 1198‑1204. View Source
